molecular formula C17H14N6O4S2 B2627652 2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide CAS No. 1396848-44-4

2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide

Cat. No. B2627652
CAS RN: 1396848-44-4
M. Wt: 430.46
InChI Key: XITPPAIRJBKSMC-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H14N6O4S2 and its molecular weight is 430.46. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Researchers have explored its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways . Further studies are needed to understand its mechanism of action and potential therapeutic applications.

Anticancer Activity

Given its benzothiazole core, this compound has drawn attention in cancer research. Benzothiazoles exhibit diverse biological activities, including antitumor properties. Scientists have explored the potential of this compound as an anticancer agent, but more studies are necessary to validate its efficacy and safety .

Radical Behavior

The nearly orthogonal 2-methoxyphenyl group in the compound disrupts its ability to form columns of π-stacked molecules, which is typically observed in organic radicals. This unique structural feature makes it an interesting candidate for studying radical behavior and magnetic properties .

Material Science Applications

The compound’s π-conjugated system and electron-rich benzothiazole moiety make it intriguing for material science applications. Researchers have investigated its use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its optical and electronic properties could contribute to novel device designs .

Photophysical Properties

Exploring the photophysical properties of this compound is essential. Researchers have studied its absorption and emission spectra, fluorescence behavior, and quantum yield. These insights can guide its potential applications in sensors, imaging agents, or optoelectronic devices .

Drug Design and Optimization

The compound’s unique structure provides opportunities for drug design and optimization. Medicinal chemists may explore modifications to enhance its bioavailability, selectivity, and pharmacokinetic properties. Computational modeling and structure-activity relationship studies can guide these efforts .

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O4S2/c1-27-11-5-3-10(4-6-11)23-21-15(20-22-23)16(24)19-17-18-13-8-7-12(29(2,25)26)9-14(13)28-17/h3-9H,1-2H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITPPAIRJBKSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide

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